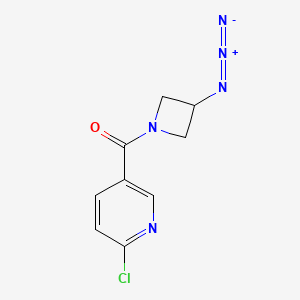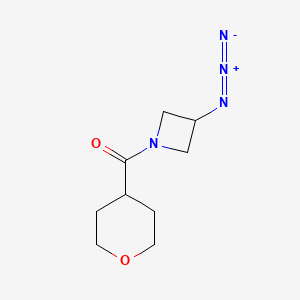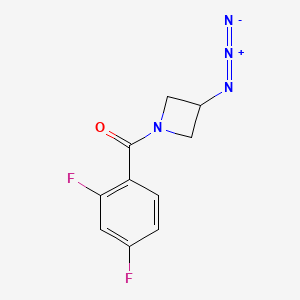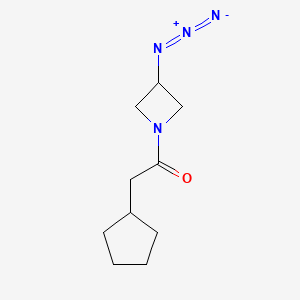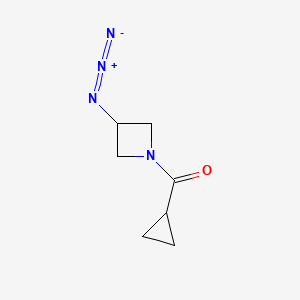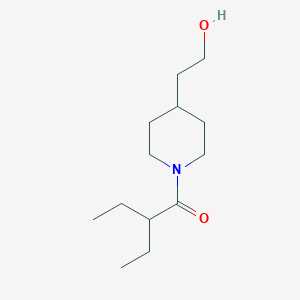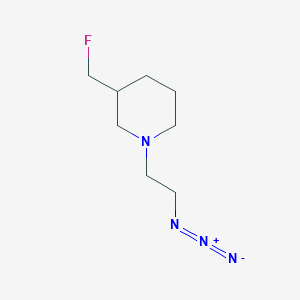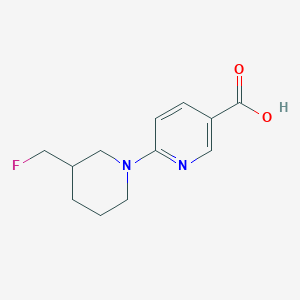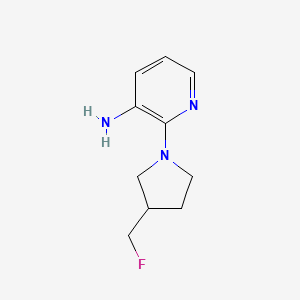![molecular formula C9H15NO3 B1476265 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid CAS No. 2097955-34-3](/img/structure/B1476265.png)
2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid, also known as THFPA, is a naturally occurring compound found in some plants and fungi. It is a structural isomer of 2-(tetrahydro-1H-pyrrol-5(3H)-yl)propanoic acid, or THPPA, and has been studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid and its derivatives have been explored in various synthetic routes for constructing complex heterocyclic structures. These compounds serve as precursors or intermediates in the synthesis of pyrrolo-fused compounds, such as Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids, which are synthesized through a series of reactions involving cyclization and hydrolysis steps (Bencková & Krutošíková, 1997). Another approach involves the reaction of pyrrolediones with malononitrile and tetronic acid to produce spiro[furo[3,4-b]pyran-4,3′-pyrroles], demonstrating the versatility of furo-pyrrol derivatives in synthesizing spiro compounds and their potential in medicinal chemistry (Sal’nikova, Dmitriev, & Maslivets, 2017).
Medicinal Chemistry Applications
The synthesis and exploration of furo-pyrrol derivatives extend into medicinal chemistry, where these compounds are investigated for their potential biological activities. For instance, quinoline-based furanones and their nitrogen analogs, derived from aroylpropionic acids, have been evaluated for their antimicrobial activities against various bacterial and fungal strains, as well as their anti-inflammatory and analgesic potentials in vivo (Khokra et al., 2015). These studies highlight the therapeutic potential of furo-pyrrol derivatives, especially in the context of developing new anti-inflammatory and analgesic agents.
Heterocyclic Chemistry and Novel Frameworks
The furo-pyrrol scaffold is instrumental in constructing novel heterocyclic frameworks with potential applications in various fields, including materials science and drug discovery. For example, functionalized tricyclic frameworks containing an azocine moiety have been synthesized from tetrahydro-3a,8b-dihydroxy-oxoindeno[1,2-b]pyrroles, showcasing the utility of furo-pyrrol derivatives in creating complex and novel molecular architectures (Yavari & Seyfi, 2012).
Propriétés
IUPAC Name |
2-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(9(11)12)10-2-7-4-13-5-8(7)3-10/h6-8H,2-5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHCGZFRDKVQEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC2COCC2C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




